Cas no 2168382-95-2 (2-(3-bromothiophen-2-yl)methylcyclobutan-1-ol)

2-(3-Bromothiophen-2-yl)methylcyclobutan-1-ol is a brominated thiophene derivative featuring a cyclobutanol substituent, offering a unique structural motif for synthetic and medicinal chemistry applications. The presence of both a bromine atom and a hydroxyl group enhances its reactivity, making it a versatile intermediate for cross-coupling reactions, functional group transformations, and heterocyclic synthesis. The cyclobutane ring introduces steric constraints, which can be leveraged to modulate molecular conformation in drug design. This compound is particularly valuable in the development of pharmacologically active molecules, agrochemicals, and advanced materials, where precise control over molecular architecture is critical. Its well-defined reactivity profile ensures consistent performance in complex synthetic pathways.
2-(3-bromothiophen-2-yl)methylcyclobutan-1-ol structure
2168382-95-2 structure
Product Name:2-(3-bromothiophen-2-yl)methylcyclobutan-1-ol
CAS No:2168382-95-2
MF:C9H11BrOS
MW:247.152040719986
CID:6594936
PubChem ID:165599440
Update Time:2025-10-30

2-(3-bromothiophen-2-yl)methylcyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(3-bromothiophen-2-yl)methylcyclobutan-1-ol
    • 2168382-95-2
    • EN300-1637648
    • 2-[(3-bromothiophen-2-yl)methyl]cyclobutan-1-ol
    • Inchi: 1S/C9H11BrOS/c10-7-3-4-12-9(7)5-6-1-2-8(6)11/h3-4,6,8,11H,1-2,5H2
    • InChI Key: BWHPTXWPXZJSOI-UHFFFAOYSA-N
    • SMILES: BrC1C=CSC=1CC1CCC1O

Computed Properties

  • Exact Mass: 245.97140g/mol
  • Monoisotopic Mass: 245.97140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 48.5Ų

2-(3-bromothiophen-2-yl)methylcyclobutan-1-ol Pricemore >>

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Additional information on 2-(3-bromothiophen-2-yl)methylcyclobutan-1-ol

Professional Introduction to Compound with CAS No. 2168382-95-2 and Product Name: 2-(3-bromothiophen-2-yl)methylcyclobutan-1-ol

The compound with the CAS number 2168382-95-2 and the product name 2-(3-bromothiophen-2-yl)methylcyclobutan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural motif, featuring a cyclobutane ring linked to a thiophene derivative, introduces unique electronic and steric properties that make it an attractive scaffold for medicinal chemists.

One of the most compelling aspects of this compound is its structural complexity, which arises from the combination of a cyclobutane ring and a bromothiophene moiety. The cyclobutane ring contributes to rigidity, which can be advantageous in terms of binding affinity and metabolic stability, while the bromothiophene segment provides a site for further functionalization. This dual functionality has been exploited in various synthetic strategies to develop novel pharmacophores.

Recent research has highlighted the potential of thiophene derivatives in the development of therapeutic agents. Thiophenes are known for their ability to interact with biological targets such as enzymes and receptors, often through π-stacking interactions. The introduction of a bromine atom at the 3-position of the thiophene ring enhances its reactivity, allowing for further derivatization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the design of molecules with tailored biological properties.

The cyclobutan-1-ol moiety in 2-(3-bromothiophen-2-yl)methylcyclobutan-1-ol adds another layer of complexity, providing a hydroxyl group that can participate in hydrogen bonding interactions. Hydrogen bonding is a critical factor in drug-receptor binding, influencing both affinity and selectivity. The presence of this functional group makes the compound a promising candidate for further exploration in fragment-based drug design, where small molecules are used as starting points for the development of larger, more complex drugs.

In terms of synthetic accessibility, 2-(3-bromothiophen-2-yl)methylcyclobutan-1-ol can be synthesized through multi-step organic transformations. The synthesis typically involves the preparation of the cyclobutane derivative followed by its coupling with a bromothiophene precursor. Advances in catalytic systems have made these transformations more efficient and scalable, which is crucial for industrial applications.

One area where this compound shows particular promise is in the development of kinase inhibitors. Kinases are enzymes that play a central role in many cellular processes, and their dysregulation is associated with numerous diseases, including cancer. The structural features of 2-(3-bromothiophen-2-yl)methylcyclobutan-1-ol make it an ideal candidate for designing inhibitors targeting specific kinase families. Recent studies have demonstrated that thiophene-based compounds can effectively modulate kinase activity by binding to their active sites or allosteric pockets.

Another exciting application lies in the field of central nervous system (CNS) drugs. The ability of thiophene derivatives to cross the blood-brain barrier has been well-documented, making them suitable candidates for treating neurological disorders. The rigid cyclobutane ring in 2-(3-bromothiophen-2-yl)methylcyclobutan-1-ol may enhance its ability to penetrate this barrier, while the hydroxyl group provides opportunities for further derivatization to optimize pharmacokinetic properties.

The compound also exhibits potential in antimicrobial applications. Antibiotic resistance is a growing global health concern, necessitating the discovery of novel antimicrobial agents. Thiophene derivatives have shown activity against various bacterial and fungal strains due to their ability to disrupt essential cellular processes. The structural features of 2-(3-bromothiophen-2-yl)methylcyclobutan-1-ol may contribute to its efficacy by interfering with bacterial cell wall synthesis or other critical metabolic pathways.

In conclusion, 2-(3-bromothiophen-2-yl)methylcyclobutan-1-ol (CAS No. 2168382-95-2) is a structurally intriguing compound with significant potential in pharmaceutical research and development. Its unique combination of functional groups and its synthetic accessibility make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play a crucial role in the next generation of pharmaceutical innovations.

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